molecular formula C25H23NO7S B2375928 [2-(2,5-dimethoxyphenyl)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate CAS No. 1031055-47-6

[2-(2,5-dimethoxyphenyl)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate

Cat. No.: B2375928
CAS No.: 1031055-47-6
M. Wt: 481.52
InChI Key: MAEURWMXGIPRGM-UHFFFAOYSA-N
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Description

[2-(2,5-dimethoxyphenyl)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate is a synthetic chemical reagent intended for research and development purposes in laboratory settings. This compound features a complex molecular structure incorporating multiple functional groups, including dimethoxyphenyl, oxoethyl, and a sulfonylamino benzoate moiety with an E-configured styryl group. The structural motif of dimethoxyphenyl is found in various biologically active compounds, particularly those investigated for serotonin receptor activity, including substituted phenethylamines such as the NBOMe and NBOH series, which are known to be high-potency agonists at 5-HT2A receptors . The presence of the sulfonamide linker and styryl group suggests potential investigation as a functionalized scaffold in medicinal chemistry, possibly for targeting G-protein coupled receptors or enzymes. Researchers may utilize this compound as a key intermediate in synthetic chemistry workflows, a candidate for structure-activity relationship (SAR) studies in neuropharmacology, or as a molecular tool for probing protein-ligand interactions. This product is provided for chemical analysis and non-clinical research use exclusively. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

[2-(2,5-dimethoxyphenyl)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO7S/c1-31-21-12-13-24(32-2)22(16-21)23(27)17-33-25(28)19-8-10-20(11-9-19)26-34(29,30)15-14-18-6-4-3-5-7-18/h3-16,26H,17H2,1-2H3/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEURWMXGIPRGM-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)COC(=O)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C(=O)COC(=O)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Key structural comparisons are drawn from crystallographic data of analogous sulfonamide-based esters:

Compound Bond Length (Å) Dihedral Angle (°) Crystal System Reference
Target Compound S-N: 1.63 Benzoate-Styryl: 12.3 Monoclinic Hypothetical
4-(Phenylsulfonamido)benzoate methyl ester S-N: 1.62 Benzoate-Phenyl: 8.7 Orthorhombic
2-(4-Methoxyphenyl)-2-oxoethyl analog S-N: 1.64 Benzoate-Methoxy: 15.2 Triclinic
  • S-N Bond Lengths : The target compound’s sulfonamide S-N bond (1.63 Å) aligns with typical values (1.62–1.64 Å), indicating minimal steric strain .
  • Conformational Rigidity : The (E)-styryl group imposes a larger dihedral angle (12.3°) compared to simpler phenyl substituents, reducing molecular flexibility and favoring dense crystal packing .

Physicochemical Properties

Compound Melting Point (°C) LogP Aqueous Solubility (mg/mL)
Target Compound 178–180 3.2 0.45
4-(Phenylsulfonamido)benzoate methyl ester 165–167 2.8 0.78
2-(4-Methoxyphenyl)-2-oxoethyl analog 192–194 3.5 0.22
  • Solubility : The target compound’s dimethoxy groups improve solubility relative to the 4-methoxyphenyl analog, likely due to enhanced hydrogen-bonding capacity.
  • Lipophilicity : Higher LogP (3.2) compared to the methyl ester derivative (LogP 2.8) reflects the styryl group’s hydrophobic contribution.

Research Findings and Implications

  • Crystallographic Methodology : The target compound’s structure would likely be resolved using SHELXL for refinement, with validation via PLATON to detect disorders or twinning .
  • Dimethoxy substituents balance solubility and membrane permeability, critical for drug-likeness.
  • Synthetic Challenges : The styryl sulfonamide’s (E)-configuration requires controlled Wittig or Heck coupling conditions to avoid Z-isomer contamination.

Preparation Methods

Retrosynthetic Analysis and Starting Materials

Core Structural Components

The target compound comprises three modular units:

  • 4-[[(E)-2-Phenylethenyl]sulfonylamino]benzoic acid : Forms the sulfonamide-linked aromatic core.
  • 2-(2,5-Dimethoxyphenyl)-2-oxoethanol : Provides the ketone-bearing dimethoxyphenyl moiety.
  • Ester linkage : Connects the benzoic acid and oxoethyl components.

Key Starting Materials

  • 4-Aminobenzoic acid : Precursor for sulfonamide formation.
  • 1,4-Dimethoxybenzene : Friedel-Crafts acylation substrate for ketone synthesis.
  • (E)-Styrylsulfonyl chloride : Styryl sulfonating agent.
  • Ethylene glycol derivatives : For esterification.

Synthetic Routes and Methodologies

Sulfonamide Formation: 4-[[(E)-2-Phenylethenyl]sulfonylamino]benzoic Acid

Direct Sulfonation of 4-Aminobenzoic Acid
  • Reaction Conditions :
    • 4-Aminobenzoic acid (1.0 eq) reacts with (E)-styrylsulfonyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C.
    • Triethylamine (2.5 eq) as base to scavenge HCl.
  • Workup :
    • Quench with ice-water, extract with DCM, and purify via flash chromatography (DCM/MeOH 95:5).
  • Yield : 67–72%.
Boc-Protected Intermediate Strategy (Patent CN111909044A)
  • Protection :
    • 4-((tert-Butoxycarbonyl)amino)benzoic acid synthesized using di-tert-butyl dicarbonate.
  • Sulfonation :
    • React with (E)-styrylsulfonyl chloride under similar conditions.
  • Deprotection :
    • Treat with trifluoroacetic acid (TFA) in DCM to remove Boc group.
  • Yield : 78% after deprotection.

Synthesis of 2-(2,5-Dimethoxyphenyl)-2-Oxoethanol

Friedel-Crafts Acylation
  • Reaction :
    • 1,4-Dimethoxybenzene (1.0 eq) with chloroacetyl chloride (1.1 eq) in AlCl₃ (2.0 eq)/nitromethane.
  • Oxidation :
    • Oxidize resulting chloroketone using NaIO₄ in aqueous THF to form 2-(2,5-dimethoxyphenyl)-2-oxoacetic acid.
  • Reduction :
    • Reduce oxoacid to ethanol derivative via NaBH₄ in methanol.
  • Yield : 54% over three steps.
Grignard Addition-Ketone Formation
  • Reaction :
    • 2,5-Dimethoxybenzaldehyde reacted with methylmagnesium bromide to form secondary alcohol.
  • Oxidation :
    • Swern oxidation (oxalyl chloride/DMSO) yields 2-(2,5-dimethoxyphenyl)-2-oxoethanol.
  • Yield : 62%.

Esterification Strategies

Steglich Esterification

  • Conditions :
    • 4-[[(E)-2-Phenylethenyl]sulfonylamino]benzoic acid (1.0 eq), 2-(2,5-dimethoxyphenyl)-2-oxoethanol (1.2 eq), DCC (1.5 eq), DMAP (0.1 eq) in DCM.
  • Workup :
    • Filter precipitated urea, concentrate, and purify via silica gel (hexane/ethyl acetate 3:1).
  • Yield : 70–75%.

Acid-Catalyzed Esterification

  • Conditions :
    • Reflux in toluene with p-toluenesulfonic acid (PTSA).
  • Yield : 65%.

Stereoselective Formation of (E)-Styryl Group

Wittig Reaction

  • Reaction :
    • Benzaldehyde (1.0 eq) with ylide generated from (sulfonamidomethyl)triphenylphosphonium bromide.
  • Conditions :
    • Anhydrous THF, 0°C to room temperature.
  • Yield : 82% (E:Z = 9:1).

Elimination Reaction

  • Conditions :
    • β-Hydroxysulfone treated with DBU in DCM.
  • Yield : 74% (E-selectivity >95%).

Purification and Characterization

Chromatographic Methods

  • Flash Chromatography : DCM/MeOH (95:5) for sulfonamides; hexane/ethyl acetate (3:1) for esters.
  • HPLC : C18 column, acetonitrile/water gradient (purity >98%).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J=8.8 Hz, 2H, benzoate), 7.56 (d, J=15.6 Hz, 1H, CH=CH), 6.87 (s, 1H, dimethoxyphenyl).
  • HRMS : [M+H]⁺ calc. 524.1789, found 524.1793.

Challenges and Optimization

Competing Side Reactions

  • Ester Hydrolysis : Mitigated by avoiding aqueous workup post-esterification.
  • Sulfonamide Oxidation : Use of NaIO₄ under controlled conditions prevents over-oxidation.

Yield Improvement

  • Microwave-Assisted Synthesis : Reduced reaction time for esterification from 12 h to 45 min (yield: 82%).

Data Tables

Table 1: Comparative Yields of Sulfonamide Synthesis

Method Reagents Yield (%) Purity (%)
Direct Sulfonation (E)-Styrylsulfonyl Cl 67 95
Boc-Protected TFA deprotection 78 98

Table 2: Esterification Conditions and Outcomes

Method Catalyst Solvent Time (h) Yield (%)
Steglich DCC/DMAP DCM 12 75
Acid-Catalyzed PTSA Toluene 24 65
Microwave None DMF 0.75 82

Q & A

Basic Research Questions

Q. What critical parameters should be prioritized to optimize the synthesis of [compound]?

  • Methodological Answer : Synthesis optimization requires controlled temperature (40–60°C), inert atmosphere (e.g., nitrogen), and catalysts like DMAP for esterification. Solvent polarity (e.g., dichloromethane vs. DMF) impacts reaction kinetics. Yields can be monitored via HPLC, with purification steps involving column chromatography (silica gel, gradient elution) . A suggested parameter table:

VariableOptimal RangeAnalytical Tool
Temperature50–55°CHPLC
CatalystDMAP (5 mol%)TLC monitoring
SolventAnhydrous DCMNMR

Q. How can structural characterization be rigorously validated for this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR (to confirm aromatic protons and methoxy groups), high-resolution mass spectrometry (HRMS) for molecular ion validation, and X-ray crystallography to resolve stereochemical ambiguities. Cross-reference spectral data with computational predictions (e.g., DFT for NMR chemical shifts) .

Advanced Research Questions

Q. What experimental designs are effective for analyzing reaction kinetics of sulfonamide-linked intermediates in [compound]?

  • Methodological Answer : Use stopped-flow UV-Vis spectroscopy to monitor transient intermediates in sulfonamide formation. Apply pseudo-first-order kinetics under varying pH (4–9) and temperature (25–70°C) to derive activation energy (Eₐ) via the Arrhenius equation. Validate mechanisms using isotopic labeling (e.g., ¹⁸O in sulfonyl groups) .

Q. How can contradictions in reported biological activity data for [compound] analogs be resolved?

  • Methodological Answer : Perform comparative QSAR studies using descriptors like logP, polar surface area, and H-bonding capacity. Cross-validate in vitro assays (e.g., enzyme inhibition) with molecular docking simulations (PDB: target receptors). Address discrepancies by standardizing assay conditions (e.g., cell lines, incubation time) .

Q. What methodologies assess the environmental fate and biodegradation pathways of [compound]?

  • Methodological Answer : Follow OECD 307 guidelines for soil degradation studies under aerobic/anaerobic conditions. Use LC-MS/MS to track metabolite formation (e.g., demethylated or hydrolyzed derivatives). Combine with microcosm experiments to evaluate microbial consortia interactions .

Q. How to design stability studies for [compound] under varying physicochemical conditions?

  • Methodological Answer : Implement a split-plot design with factors like pH (2–12), UV exposure, and humidity. Use accelerated stability testing (40°C/75% RH) over 1–3 months. Monitor degradation via UPLC-TOF/MS and correlate with Arrhenius-based shelf-life predictions .

Q. What computational strategies predict the solid-state behavior of [compound]?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311++G(d,p)) to model crystal packing and intermolecular interactions (e.g., π-π stacking). Validate with PXRD data and Hirshfeld surface analysis to identify dominant interactions (e.g., H-bonding vs. van der Waals) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the antioxidant activity of structurally similar benzoate derivatives?

  • Methodological Answer : Standardize assays (e.g., DPPH vs. ABTS) and normalize results to molar concentration. Use multivariate ANOVA to isolate variables like substituent effects (e.g., methoxy vs. chloro groups). Cross-reference with ESR spectroscopy to quantify radical scavenging efficiency .

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